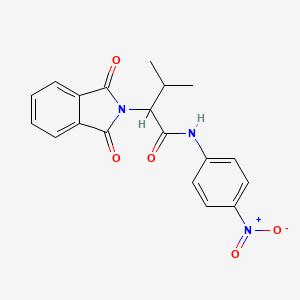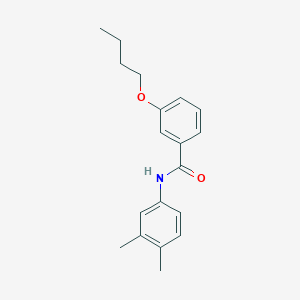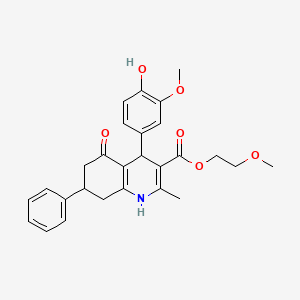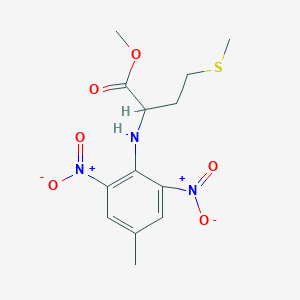![molecular formula C14H8ClF3INO2 B5021455 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is mutated in individuals with cystic fibrosis.
Mécanisme D'action
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide selectively blocks the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the abnormal ion transport that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction. In addition, this compound has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is a highly specific inhibitor of the CFTR chloride channel, making it a valuable tool for studying the function of this channel in vitro and in vivo. However, it is important to note that this compound may have off-target effects on other ion channels, and its use in experiments should be carefully controlled and monitored.
Orientations Futures
There are many potential future directions for research on 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have greater therapeutic potential in the treatment of cystic fibrosis and other CFTR-related diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying CFTR dysfunction and the development of new therapies for cystic fibrosis and related diseases will continue to be an important area of focus in the years to come.
Méthodes De Synthèse
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to yield this compound with high purity and yield.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the CFTR chloride channel, which is mutated in individuals with cystic fibrosis. In addition, this compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction.
Propriétés
IUPAC Name |
2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO2/c15-12-6-1-8(19)7-11(12)13(21)20-9-2-4-10(5-3-9)22-14(16,17)18/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTANYDULJXWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)


![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)
![3-ethyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021456.png)
![2-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![[2-({4-[2-(1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}methyl)phenyl]methanol trifluoroacetate (salt)](/img/structure/B5021483.png)